6-O-(β-D-Mannopyranosyl)-D-mannose Exhibits Weaker Binding to E. coli Fimbriae Compared to α1,6-Mannobiose
In a study comparing the ability of different saccharides to disaggregate E. coli and S. cerevisiae, the β1,6-mannobiose (6-O-(β-D-Mannopyranosyl)-D-mannose) showed significantly lower inhibitory activity than α1,6-mannobiose. The authors concluded that α-mannobiose binding to E. coli’s fimbriae was much stronger than that of β-mannobiose [1].
| Evidence Dimension | Inhibition of yeast aggregation by pathogenic E. coli |
|---|---|
| Target Compound Data | Weak inhibition; much weaker than α-anomer |
| Comparator Or Baseline | α1,6-mannobiose: Strong inhibition |
| Quantified Difference | Not numerically quantified, but described as 'much stronger' binding for the α-anomer |
| Conditions | Spectrophotometric aggregation assay with pathogenic E. coli strain and S. cerevisiae |
Why This Matters
This data confirms that α and β anomers are not functionally interchangeable in anti-adhesion assays; selecting the correct anomer is critical for experimental validity.
- [1] Gao, L., Peng, Q., Qiao, Y., Xu, X., Ding, H., & Shi, B. (2016). The Effect of Different Mannobiose on the Aggregation of Saccharomyces Cerevisiae by Pathogenic Escherichia coli from Chicken. Chinese Journal of Animal Science, (2), 76-80. View Source
